Physicochemical Comparison: 2097921-55-4 vs. 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
The target compound 2097921-55-4 exhibits a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 96 Ų, and 7 hydrogen-bond acceptor sites, compared to the thiophene analog (CAS 2097912-13-3) which has a lower TPSA and reduced H-bond acceptor count due to replacement of the methoxyphenoxy ether with a thiophene ring [1]. The molecular weight difference (334.4 vs. ~294.4 g/mol) reflects the divergent side-chain composition and impacts molar refractivity and predicted permeability . These differences, while subtle, are sufficient to shift the compound's position within property-based drug-likeness scoring (e.g., Lipinski, Veber) and influence formulation behavior [2].
| Evidence Dimension | Physicochemical property profile (XLogP3, TPSA, H-bond acceptors, molecular weight) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 96 Ų; H-bond acceptors = 7; MW = 334.4 g/mol |
| Comparator Or Baseline | 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one (CAS 2097912-13-3): lower TPSA (estimated ~75-80 Ų), fewer H-bond acceptors, MW ~294.4 g/mol |
| Quantified Difference | ΔTPSA ~15-20 Ų; ΔMW ~40 g/mol; ΔH-bond acceptors ~1-2 |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and ChemSrc; comparative values estimated from molecular structure |
Why This Matters
Procurement decisions based solely on core scaffold ignore measurable property differences that directly affect solubility, permeability, and assay compatibility.
- [1] PubChem Compound Summary for CID 126853239. Computed properties: XLogP3-AA, H-Bond Acceptor Count, TPSA. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
